molecular formula C16H10ClFN2O B2633994 5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine CAS No. 477890-43-0

5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine

Cat. No. B2633994
CAS RN: 477890-43-0
M. Wt: 300.72
InChI Key: GBHXEJQBZHSFLZ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine (5-CPF-2-FP) is a heterocyclic compound that has been studied for its potential use in a variety of scientific applications. This compound has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Novel Synthesis and Biological Activity

A significant body of research focuses on the synthesis of novel compounds based on the pyrimidine scaffold, including derivatives of 5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine, for various biological applications. For example, the design and synthesis of novel pyrimidine derivatives have been explored for their anti-inflammatory and analgesic properties. Such studies often involve the synthesis of a broad range of compounds to investigate the influence of different substituents on biological activity. The synthesis methodologies typically encompass several steps, including cyclization, chlorination, and nucleophilic substitution, to achieve the desired compounds. These compounds are then characterized using techniques such as Fourier-transform infrared spectroscopy, 1H nuclear magnetic resonance, mass spectroscopy, and elemental analysis. Biological screening of these derivatives has revealed enhanced anti-inflammatory and analgesic activities, highlighting the importance of the substituent's nature in determining the compounds' efficacy (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Crystallographic Studies

Crystallographic studies of pyrimidine derivatives, including those similar to 5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine, provide insights into their structural and bonding characteristics. These studies are crucial for understanding the interactions that govern the compounds' biological activities. For instance, the crystal structure analysis of nuarimol, a pyrimidine fungicide, reveals the dihedral angles between the pyrimidine ring and the chlorophenyl and fluorophenyl rings, which are essential for its fungicidal action. Such analyses involve determining the crystal structures and analyzing the hydrogen bonding interactions and the three-dimensional network formed by these compounds (Gihaeng Kang, Jineun Kim, Hyunjin Park, & Tae Ho Kim, 2015).

Antimicrobial and Anticancer Activities

Several studies have synthesized and evaluated pyrimidine derivatives for antimicrobial and anticancer activities. These efforts aim to discover new therapeutic agents that are effective against various microbial strains and cancer cell lines. The antimicrobial evaluation often involves comparing the synthesized compounds against standard drugs to determine their efficacy. In the case of anticancer activity, compounds are screened against different human tumor cell lines to identify those with potent inhibitory effects. Such research underscores the potential of pyrimidine derivatives as a basis for developing new drugs with significant therapeutic value (Zhong‐Xia Wang, Li-Zhuang Chen, Fang‐Ming Wang, B. Li, & G. Han, 2015).

properties

IUPAC Name

5-(4-chlorophenyl)-2-(4-fluorophenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O/c17-13-3-1-11(2-4-13)12-9-19-16(20-10-12)21-15-7-5-14(18)6-8-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHXEJQBZHSFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)OC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine

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